5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including a benzyloxy group, a fluoro-methylbenzoyl group, a hydroxy group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis or a similar method.
Introduction of the Benzyloxy Group: This step may involve the reaction of a phenol derivative with benzyl chloride in the presence of a base.
Addition of the Fluoro-Methylbenzoyl Group: This can be done through Friedel-Crafts acylation using a fluoro-methylbenzoyl chloride and a Lewis acid catalyst.
Attachment of the Pyridinylmethyl Group: This step may involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the fluoro-methylbenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation.
Major Products
Oxidation Products: Ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(4-Hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
618076-07-6 |
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Molecular Formula |
C31H25FN2O4 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H25FN2O4/c1-20-9-10-24(16-26(20)32)29(35)27-28(34(31(37)30(27)36)18-22-8-5-15-33-17-22)23-11-13-25(14-12-23)38-19-21-6-3-2-4-7-21/h2-17,28,35H,18-19H2,1H3/b29-27+ |
InChI Key |
ZDQTWTLMROQOFS-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)O)F |
Origin of Product |
United States |
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